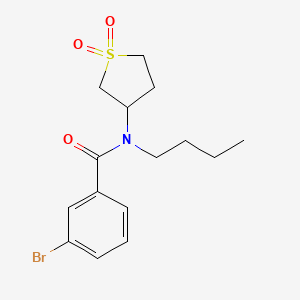

3-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Description

This compound is a benzamide derivative featuring a 3-bromo-substituted aromatic ring, an N-butyl group, and an N-(1,1-dioxidotetrahydrothiophen-3-yl) moiety. The sulfone (1,1-dioxide) group in the tetrahydrothiophen ring confers electron-withdrawing properties, while the bromine atom enhances electrophilic reactivity. The butyl chain contributes to lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name |

3-bromo-N-butyl-N-(1,1-dioxothiolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO3S/c1-2-3-8-17(14-7-9-21(19,20)11-14)15(18)12-5-4-6-13(16)10-12/h4-6,10,14H,2-3,7-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMZNGYWWOQUEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps, starting with the bromination of the corresponding benzamide derivative. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often considered in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has a wide range of applications in scientific research, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential biological activity, making it useful in the study of biological processes and drug development.

Medicine: It may have therapeutic applications, particularly in the treatment of certain diseases.

Industry: Its unique chemical properties make it valuable in various industrial processes, such as the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Aromatic Reactivity and Electronic Properties

- Target Compound : The 3-bromo substituent on the benzamide ring is electron-withdrawing, directing electrophilic substitution to the meta position and stabilizing negative charge in intermediates.

- N-(3-Bromophenyl)-3,4,5-Trimethoxybenzamide (): The trimethoxy groups are electron-donating, creating contrasting electronic effects.

- N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide () : The 3-methyl group is weakly electron-donating, offering less stabilization for reaction intermediates than bromine. The hydroxyl group in the amine substituent enables hydrogen bonding, absent in the target compound .

Amide Substituent Variations and Pharmacokinetic Implications

*Estimated values based on structural analogs.

Role of the Sulfone-Containing Tetrahydrothiophen Ring

The 1,1-dioxidotetrahydrothiophen moiety is a critical feature shared with compounds in and . This group:

- Enhances Stability : Sulfones resist oxidative degradation compared to thioethers.

- Modulates Solubility: Polar sulfone groups improve aqueous solubility relative to non-sulfonated analogs.

- Influences Conformation : The ring’s chair conformation (confirmed via X-ray in and ) positions substituents for optimal target binding .

Biological Activity

3-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromobenzamide structure with a butyl group and a dioxidotetrahydrothiophen moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzoyl chloride with the appropriate amine derivative under standard condensation conditions. The reaction yields the target compound in good yields with subsequent purification steps such as column chromatography.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity :

Studies have shown that compounds with similar structures possess significant antimicrobial properties against various bacterial strains. For instance, benzamide derivatives have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Properties :

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The mechanism is thought to involve apoptosis induction in cancer cells, potentially through the modulation of signaling pathways related to cell survival and death.

Enzyme Inhibition :

The compound has been evaluated for its ability to inhibit specific enzymes associated with disease processes. For example, it may act as an inhibitor of certain proteases or kinases involved in cancer progression.

Case Studies

-

Antimicrobial Efficacy :

In a study conducted by Desmond et al. (2020), various benzamide derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) suggesting effective antimicrobial activity. -

Cytotoxicity Assays :

A cytotoxicity assay performed on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were comparable to established anticancer agents, indicating potential for therapeutic application.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Significant | Yes |

| Benzamide Derivative A | High | Moderate | No |

| Benzamide Derivative B | Low | High | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.